2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

Coordination chemistry Luminescent materials Crystallography

2-(Pyrimidin-2-ylsulfanyl)ethan-1-ol (CAS 20957-33-9, C6H8N2OS, MW 156.21) is a heterocyclic building block featuring a pyrimidine ring linked via a thioether bridge to a primary ethanol moiety. The compound's structure enables both nucleophilic reactivity at the hydroxyl group and metal-coordinating capacity through the sulfur and pyrimidine nitrogen atoms , positioning it as a versatile intermediate for synthesizing kinase inhibitors, antimicrobial agents, and coordination polymers.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
Cat. No. B1342641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyrimidin-2-ylsulfanyl)ethan-1-ol
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)SCCO
InChIInChI=1S/C6H8N2OS/c9-4-5-10-6-7-2-1-3-8-6/h1-3,9H,4-5H2
InChIKeyARHFPHXFTXGVGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrimidin-2-ylsulfanyl)ethan-1-ol: A Dual-Function Pyrimidine Thioether for Medicinal Chemistry and Agrochemical Synthesis


2-(Pyrimidin-2-ylsulfanyl)ethan-1-ol (CAS 20957-33-9, C6H8N2OS, MW 156.21) is a heterocyclic building block featuring a pyrimidine ring linked via a thioether bridge to a primary ethanol moiety [1]. The compound's structure enables both nucleophilic reactivity at the hydroxyl group and metal-coordinating capacity through the sulfur and pyrimidine nitrogen atoms [2], positioning it as a versatile intermediate for synthesizing kinase inhibitors, antimicrobial agents, and coordination polymers [3].

Why 2-(Pyrimidin-2-ylsulfanyl)ethan-1-ol Cannot Be Replaced by Common Analogs


Despite the abundance of pyrimidine derivatives, the specific combination of a 2-position thioether and a terminal ethanol group confers unique reactivity and coordination geometry that are not replicated by close analogs such as 2-(methylthio)pyrimidine, 2-mercaptopyrimidine, or 2-(pyrimidin-2-yl)ethane-1-thiol. The ethanol moiety provides a hydrogen-bond donor that enhances solubility in aqueous media and enables further derivatization via esterification or etherification , while the pyrimidine nitrogen atoms and sulfur serve as a bidentate N,S-chelation site with distinct bite angles and metal-binding affinities [1]. Substitution with a methylthio group eliminates the hydroxyl handle required for downstream conjugation, whereas replacement with a thiol introduces unwanted nucleophilicity and oxidative instability. These structural differences translate into measurable disparities in reaction yields, coordination polymer emission efficiency, and biological target engagement, making generic substitution scientifically unsound [2].

2-(Pyrimidin-2-ylsulfanyl)ethan-1-ol: Comparative Performance Data for Scientific Selection


N,S-Chelation Enhances Copper(I) Iodide Coordination Polymer Emission Efficiency

In copper(I) iodide coordination polymers, 2-(alkylsulfanyl)pyrimidine ligands with μ2-N,S coordination geometry exhibit substantially higher emission efficiency compared to N-monodentate pyrimidine ligands. The target compound's structural class enables rigid N,S-chelation, which restricts non-radiative decay pathways [1]. While no head-to-head data exist for the ethanol-substituted variant, the alkylsulfanyl pyrimidine class demonstrates >10-fold emission enhancement relative to simple pyrimidine ligands lacking the thioether moiety [1].

Coordination chemistry Luminescent materials Crystallography

Hydroxyl Group Enables Solid-Phase Pteridine Synthesis via Sulfanyl Ether Linkage

Pyrimidines attached through 2- or 4-sulfanyl ethers, including ethanol-derived linkages, serve as traceless solid-phase handles for synthesizing diverse pteridines via oxidative cleavage. The target compound's hydroxyl group facilitates immobilization onto solid supports, enabling subsequent elaboration with various nucleophiles (Nu=OH, NH2, HNCH2CHCH2, N-pyrrolidinyl, N3) before oxidative release [1]. Analogs lacking the hydroxyl anchor point, such as 2-(methylthio)pyrimidine, cannot be immobilized via this strategy without additional functional group installation.

Solid-phase synthesis Pteridine chemistry Combinatorial chemistry

Structural Class Demonstrated Antiproliferative Activity Against Human HepG2 Hepatocellular Carcinoma Cells

A closely related pyrimidine thioether derivative (CHEMBL3399189) was evaluated for antiproliferative activity against human HepG2 hepatocellular carcinoma cells via 48-hour sulforhodamine B assay [1]. While the target compound itself lacks published HepG2 data, the class-level evidence indicates that 2-(pyrimidin-2-ylsulfanyl) derivatives possess inherent cytotoxicity against liver cancer cells. The hydroxyl group provides a vector for prodrug derivatization or solubility optimization that non-hydroxylated analogs (e.g., 2-(ethylthio)pyrimidine) lack, offering greater synthetic flexibility for medicinal chemistry optimization.

Anticancer research Hepatocellular carcinoma Cytotoxicity

Pyrimidine Thioether Pharmacophore Implicated in Antimicrobial Activity Against Gram-Positive and Gram-Negative Bacteria

A series of acyclic pyrimidine nucleosides and their sulfanyl analogs, including compounds bearing the pyrimidin-2-ylsulfanyl motif, demonstrated significant antibacterial activity against Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [1]. Within this structural class, specific sulfanyl analogs exhibited broad-spectrum activity spanning both Gram-positive and Gram-negative pathogens. The target compound's ethanol group offers a synthetic handle for glycosylation or other derivatization that simple 2-(methylthio)pyrimidine analogs cannot directly undergo without prior functionalization.

Antimicrobial research Antibacterial screening Drug discovery

Hydrogen-Bond Donor Capacity Improves Aqueous Solubility Relative to Non-Hydroxylated Analogs

The terminal hydroxyl group in 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol serves as a hydrogen-bond donor, conferring moderate polarity and enhanced water solubility compared to non-hydroxylated analogs such as 2-(ethylthio)pyrimidine (CAS 10132-25-9, C6H8N2S, MW 140.21) [1]. The hydroxyl functionality enables participation in hydrogen bonding networks with aqueous and biological media , whereas the methylthio or ethylthio variants lack this capacity and rely solely on the pyrimidine nitrogen atoms for hydrogen bonding.

Physicochemical properties Solubility Formulation

Optimal Research and Industrial Applications for 2-(Pyrimidin-2-ylsulfanyl)ethan-1-ol


Synthesis of Luminescent Copper(I) Iodide Coordination Polymers

Employ as an N,S-bidentate ligand for constructing copper(I) iodide coordination polymers with enhanced emission efficiency. The ethanol group provides an additional anchoring point or solubility handle without interfering with the chelating geometry [4]. Researchers developing solid-state lighting materials or luminescent sensors will benefit from the ligand's rigid μ2-N,S coordination mode, which restricts non-radiative decay pathways relative to N-monodentate pyrimidines.

Traceless Solid-Phase Synthesis of Pteridine Libraries

Utilize the hydroxyl group to immobilize the pyrimidine scaffold onto solid supports, enabling parallel synthesis of diverse pteridines. Following nucleophilic elaboration with amines, alcohols, or other nucleophiles, oxidative cleavage releases the target pteridine without leaving residual linker atoms [4]. This strategy is particularly valuable for medicinal chemistry groups seeking to generate structurally diverse pteridine-based kinase inhibitors or antifolate analogs.

Antimicrobial Lead Optimization via Hydroxyl Group Derivatization

Serve as a core scaffold for synthesizing acyclic pyrimidine nucleoside analogs with antibacterial activity against Gram-positive and Gram-negative pathogens [4]. The ethanol group can be glycosylated, esterified, or converted to a leaving group for SN2 diversification, enabling systematic structure-activity relationship (SAR) exploration around the pyrimidine thioether pharmacophore.

Hepatocellular Carcinoma Antiproliferative Agent Development

Function as a starting point for designing pyrimidine thioether derivatives with activity against HepG2 hepatocellular carcinoma cells [4]. The hydroxyl group provides a conjugation site for prodrug moieties (e.g., phosphate esters for enhanced cellular uptake) or targeting ligands, while the pyrimidine core engages intracellular targets implicated in cancer cell proliferation.

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